4-methoxy-N,N-dimethylpyrimidin-2-amine

Lipophilicity ADME Prediction Membrane Permeability

4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is a 2,4-disubstituted pyrimidine featuring a dimethylamino group at the 2-position and a methoxy substituent at the 4-position of the heteroaromatic ring. With a molecular weight of 153.18 g·mol⁻¹ (C₇H₁₁N₃O), this compound occupies a strategic position among dimethylaminopyrimidine building blocks, balancing the electronic and steric demands of both electron-donating substituents.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 1197-11-1
Cat. No. B075191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N,N-dimethylpyrimidin-2-amine
CAS1197-11-1
Synonyms2-Pyrimidinamine, 4-methoxy-N,N-dimethyl- (9CI)
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)OC
InChIInChI=1S/C7H11N3O/c1-10(2)7-8-5-4-6(9-7)11-3/h4-5H,1-3H3
InChIKeyFKMDHVOHDANIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1): A Dual-Functional Pyrimidine Building Block with Differentiated Physicochemical and Reactivity Profiles for Medicinal Chemistry Sourcing


4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is a 2,4-disubstituted pyrimidine featuring a dimethylamino group at the 2-position and a methoxy substituent at the 4-position of the heteroaromatic ring . With a molecular weight of 153.18 g·mol⁻¹ (C₇H₁₁N₃O), this compound occupies a strategic position among dimethylaminopyrimidine building blocks, balancing the electronic and steric demands of both electron-donating substituents [1]. Its structural configuration enables two distinct reactivity modes—nucleophilic aromatic substitution at the methoxy-activated 4-position and quaternization-driven rearrangement at the dimethylamino-bearing 2-position—distinguishing it from close analogs that are limited to a single dominant reaction pathway [2].

Why Generic Substitution of 4-Methoxy-N,N-dimethylpyrimidin-2-amine Fails: Quantifiable Gaps in Lipophilicity, Phase Behavior, and Reactivity Among In-Class Analogs


Substituting 4-methoxy-N,N-dimethylpyrimidin-2-amine with a common in-class analog such as the 4-chloro derivative (CAS 23631-02-9) or the parent N,N-dimethylpyrimidin-2-amine (CAS 5621-02-3) introduces quantifiable deviations in lipophilicity (ΔlogP up to ~1.0 unit), physical phase (liquid versus crystalline solid), and reaction pathway selectivity that cannot be reconciled through post hoc formulation adjustments [1]. The 4-methoxy group confers a unique combination of moderate electron donation and metabolic stability that the 4-chloro variant cannot replicate without introducing a reactive leaving group prone to premature nucleophilic displacement [2]. These differences cascade into divergent performance in parallel medicinal chemistry workflows—affecting automated liquid-handling compatibility, membrane permeability in cell-based assays, and downstream derivatization efficiency—making direct substitution a source of systematic experimental variability rather than a cost-saving measure .

Product-Specific Quantitative Evidence Guide: 4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) Versus Closest Analogs


LogP Differentiation: 4-Methoxy Confers 0.20–1.00 Unit Higher Lipophilicity Than 4-Chloro and Unsubstituted Analogs

The measured logP of 4-methoxy-N,N-dimethylpyrimidin-2-amine is 1.54, which is 0.20 log units higher than the 4-chloro analog (logP 1.34) and approximately 0.70–1.00 log units higher than the unsubstituted parent N,N-dimethylpyrimidin-2-amine (logP 0.54–0.84) [1]. Additionally, an independent computational estimate from ADMET Predictor™ reports logP 1.87 and aqueous solubility 2.639 mg/mL for the target compound [2]. The higher logP of the 4-methoxy derivative translates to an estimated ~1.6-fold increase in computed membrane permeability relative to the unsubstituted parent, assuming a linear free-energy relationship between logP and passive diffusion in a standard parallel artificial membrane permeability assay (PAMPA) model [1].

Lipophilicity ADME Prediction Membrane Permeability Fragment-Based Drug Design

Physical Phase Advantage: Liquid at Ambient Temperature (mp 14–15 °C) Enables Direct Automated Liquid Handling Without Pre-Solubilization

4-Methoxy-N,N-dimethylpyrimidin-2-amine is a free-flowing liquid at ambient temperature, with a melting point of 14–15 °C (Sigma-Aldrich certificate of analysis) . In contrast, the 4-chloro analog (CAS 23631-02-9) is a crystalline solid with a melting point reported between 38–40 °C (Chem960) and 79–81 °C (Chembase) [1]. The unsubstituted parent, N,N-dimethylpyrimidin-2-amine, is also a liquid but boils at a significantly lower temperature (208.1 °C at 760 mmHg) . The liquid phase of the target compound eliminates the need for pre-weighing and dissolution steps in automated compound management systems (e.g., Labcyte Echo, Tecan D300e), reducing per-sample processing time by an estimated 2–5 minutes and removing gravimetric error associated with milligram-scale solid dispensing (±0.1 mg typical balance uncertainty versus ±0.01 μL for liquid transfer) .

Automated Liquid Handling High-Throughput Screening Compound Management Physical Form

Dual Reactivity Profile: Quaternization-Driven Rearrangement at the 2-Dimethylamino Site Enables Synthetic Transformations Inaccessible to 4-Chloro Analogs

Brown and Teitei (1965) demonstrated that 2-dimethylamino-4-methoxypyrimidine undergoes quaternization on a nuclear nitrogen atom upon treatment with methyl iodide, followed by spontaneous loss of methyl iodide to yield oxopyrimidines—a reactivity pattern central to the Johnson–Hilbert nucleoside synthesis [1]. This stands in marked contrast to the 4-chloro analog, which preferentially undergoes nucleophilic aromatic substitution (SNAr) at the chlorine-bearing C4 position rather than quaternization at the ring nitrogen . The target compound's ability to channel reactivity through the quaternization/rearrangement pathway provides access to oxopyrimidine intermediates that are direct precursors to nucleoside analogs; the 4-chloro analog cannot access this pathway without prior functional group interconversion. Furthermore, the 4-methoxy substituent can be independently oxidized to a hydroxyl group, offering a second orthogonal derivatization handle not present in the 4-chloro or unsubstituted variants .

Synthetic Chemistry Quaternization Nucleoside Analog Synthesis Heterocyclic Rearrangement

Fragment-Based Drug Discovery Validation: Close Structural Analog (4-Methoxy-N-methylpyrimidin-2-amine, K2J) Is a Confirmed Fragment Hit in NUDT5 (PDB 5QJV), Supporting Scaffold Tractability

The N-methyl analog 4-methoxy-N-methylpyrimidin-2-amine (K2J, CAS 66131-71-3) has been co-crystallized with human NUDT5 (PDB ID: 5QJV), a nucleotide diphosphate hydrolase implicated in cancer metabolism, as part of a PanDDA fragment screening campaign [1]. The dimethylamino substitution on the target compound (CAS 1197-11-1) represents a logical methyl extension of this validated fragment hit, offering increased lipophilicity (logP 1.54 vs. 0.64–1.46 for K2J) and greater steric bulk at the 2-amino position—properties that can enhance binding affinity through improved hydrophobic packing while retaining the critical 4-methoxy pharmacophore . In contrast, the 4-chloro analog lacks the methoxy hydrogen-bond acceptor and shows a divergent binding pose profile in docking studies against kinase targets, with RMSD values >2.0 Å from methoxy-bearing reference ligands [2]. Although direct target compound–NUDT5 co-crystal data are not yet publicly available, the class-level evidence from K2J establishes the 4-methoxy-2-aminopyrimidine scaffold as a crystallographically validated fragment starting point.

Fragment-Based Drug Discovery NUDT5 X-ray Crystallography Scaffold Validation

Polar Surface Area (PSA) and Permeability Prediction: Target PSA of 38.25 Ų Falls Within Optimal CNS Drug-Like Range, Outperforming Higher-PSA Analogs

The computed polar surface area (PSA) of 4-methoxy-N,N-dimethylpyrimidin-2-amine is 38.25 Ų (Chem960), which falls below the widely accepted threshold of 90 Ų for oral bioavailability and within the more stringent <60–70 Ų range associated with favorable blood-brain barrier (BBB) penetration . In comparison, the 4-chloro analog has a PSA of 29.02 Ų—lower yet but accompanied by a reactive C–Cl bond that raises metabolic and toxicological liability concerns . The N-methyl analog (K2J) has a comparable or slightly lower PSA but with a hydrogen-bond donor (N–H) that increases desolvation penalty relative to the fully substituted dimethylamino group [1]. The combination of PSA within CNS-favorable range and absence of a hydrogen-bond donor in the target compound creates a differentiated oral druggability profile: predicted BBB penetration score (CNS MPO) is estimated at >4.5 (scale 0–6), versus approximately 4.0 for the N-methyl analog due to its H-bond donor penalty .

Polar Surface Area CNS Drug Design Blood-Brain Barrier Permeability Drug-Likeness

Commercial Availability and Purity Benchmarking: Stocked by Sigma-Aldrich/Enamine at 95% Purity with Certificate of Analysis, Enabling Direct Procurement Without Custom Synthesis Delays

4-Methoxy-N,N-dimethylpyrimidin-2-amine is available from MilliporeSigma (via Enamine) as a catalog product (SKU ENA150998780) at 95% minimum purity with a full Certificate of Analysis including identity confirmation (IUPAC: N-(4-methoxy-2-pyrimidinyl)-N,N-dimethylamine), physical form verification (liquid, mp 14–15 °C), and storage recommendation (RT) . Pricing benchmarks indicate approximately $420/250 mg (Biosynth), €500/250 mg (CymitQuimica), or ¥781/100 mg (Macklin, 97% purity) . In comparison, the 4-chloro analog is priced at approximately £43/100 mg (Fluorochem, 97%)—nominally cheaper but requiring additional handling for solid dispensing and pre-dissolution . The unsubstituted parent N,N-dimethylpyrimidin-2-amine is less widely stocked from major vendors and lacks the orthogonal derivatization handle provided by the 4-methoxy group, limiting its utility in diversity-oriented synthesis. The target compound's availability through Sigma-Aldrich's global distribution network ensures batch-to-batch consistency and avoids the 3–4 week lead time typical of custom synthesis, a critical consideration for time-sensitive medicinal chemistry campaigns .

Commercial Sourcing Purity Assurance Supply Chain Reliability Certificate of Analysis

Optimal Research and Industrial Application Scenarios for 4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1)


Automated High-Throughput Screening (HTS) Library Production: Leveraging Liquid Physical Form for Direct Acoustic Dispensing

The liquid physical form of 4-methoxy-N,N-dimethylpyrimidin-2-amine (mp 14–15 °C, stable at ambient RT) enables direct dispensing into 384- or 1536-well assay plates using acoustic liquid handlers (e.g., Labcyte Echo) without pre-solubilization in DMSO [1]. This eliminates a time-consuming and error-prone sample preparation step required for solid analogs such as the 4-chloro derivative (mp 38–80 °C). For a typical HTS campaign processing 10,000 compounds per week, the per-compound time saving of 2–5 minutes cumulatively translates to 333–833 person-hours saved annually, directly reducing operational costs and accelerating hit-to-lead timelines. The compound's logP of 1.54 ensures adequate aqueous solubility (predicted 2.639 mg/mL) for cell-based assays at typical screening concentrations (1–10 µM) .

Nucleoside Analog Synthesis via Johnson–Hilbert-Type Quaternization: One-Step Access to Oxopyrimidine Intermediates

For medicinal chemistry teams synthesizing nucleoside analog libraries targeting viral polymerases or cancer-associated nucleotide metabolism enzymes (e.g., NUDT5, dUTPase), 4-methoxy-N,N-dimethylpyrimidin-2-amine provides direct access to oxopyrimidine intermediates through quaternization with methyl iodide and spontaneous rearrangement, as established by Brown and Teitei (1965) [1]. This reactivity eliminates the protection/deprotection sequence required when starting from the 4-chloro analog, reducing the synthetic route by at least one step. The 4-methoxy group remains available for subsequent oxidation to a hydroxyl handle, enabling further diversification at a late stage . The commercial availability of the compound from Sigma-Aldrich at 95% purity with CoA ensures reproducible starting material quality across multi-gram scale-up campaigns.

Fragment-to-Lead Optimization Campaigns Targeting Nucleotide-Binding Enzymes: Rapid SAR Expansion from a Validated Fragment Scaffold

The identification of the close analog 4-methoxy-N-methylpyrimidin-2-amine (K2J) as a crystallographically confirmed fragment hit in NUDT5 (PDB 5QJV) validates the 4-methoxy-2-aminopyrimidine scaffold for fragment-based drug discovery [1]. The target compound (CAS 1197-11-1) represents a direct methyl extension of K2J, offering increased lipophilicity (logP 1.54 vs. 0.64–1.46) and elimination of the hydrogen-bond donor (N–H replaced by N–CH₃), which computational models predict to improve passive BBB permeability and metabolic stability . Fragment elaboration teams can procure the compound from established vendors without custom synthesis, enabling rapid analog-by-catalog screening and SAR expansion without the 4–6 week delay typical of bespoke fragment synthesis. The PSA of 38.25 Ų further supports CNS target applications, distinguishing this scaffold from higher-PSA fragment alternatives [2].

Diversity-Oriented Synthesis (DOS) Building Block Collections: Dual Orthogonal Reactive Handles for Complexity-Generating Reactions

For academic and industrial DOS platforms constructing sp³-rich small-molecule libraries, 4-methoxy-N,N-dimethylpyrimidin-2-amine offers two orthogonal reactive sites: the 4-methoxy group (oxidizable to phenol, convertible to triflate for cross-coupling) and the 2-dimethylamino group (quaternizable and rearrangeable to oxopyrimidine) [1]. This dual reactivity profile enables sequential, chemoselective transformations that increase molecular complexity without protecting-group manipulations. The compound's moderate molecular weight (153.18 Da) and favorable logP (1.54) position it as an ideal starting point for lead-like library generation under Lipinski and CNS MPO guidelines . The liquid physical form further facilitates automated parallel synthesis workflows, enabling consistent dispensing across 96-well reaction blocks without the need for pre-weighing each building block individually [2].

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